4-Trimethylamino-1-butanol

Description

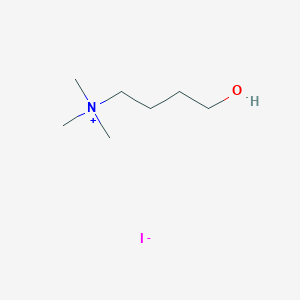

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14274-37-4 |

|---|---|

Molecular Formula |

C7H18INO |

Molecular Weight |

259.13 g/mol |

IUPAC Name |

4-hydroxybutyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C7H18NO.HI/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

ZUVPWWASXUUVFX-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCO.[I-] |

Canonical SMILES |

C[N+](C)(C)CCCCO.[I-] |

Synonyms |

4-trimethylamino-1-butanol 4-trimethylamino-1-butanol acetate HBTM |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Reactivity and Derivatization Strategies for Research Applications

The chemical reactivity of 4-trimethylamino-1-butanol is primarily centered around its two functional groups: the primary alcohol and the quaternary ammonium (B1175870) cation. These groups allow for a range of chemical transformations, enabling the synthesis of various derivatives for research purposes.

The primary alcohol group in this compound and its precursors is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For example, the oxidation of a related compound, 4-chloro-1-butanol, to 4-chlorobutyraldehyde can be achieved using reagents like sodium hypochlorite (B82951) in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). google.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. solubilityofthings.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will generally oxidize the primary alcohol directly to the carboxylic acid. solubilityofthings.com

Conversely, the corresponding aldehyde, 4-trimethylaminobutanal, can be reduced back to this compound. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices for converting aldehydes and ketones to alcohols. solubilityofthings.com

Table 1: Reagents for Oxidation and Reduction of Alcohol and Aldehyde Moieties

| Transformation | Reagent | Product |

| Primary Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) | Aldehyde |

| Primary Alcohol to Carboxylic Acid | Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Aldehyde to Primary Alcohol | Sodium borohydride (NaBH₄) | Primary Alcohol |

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. To facilitate such reactions, it is often necessary to convert the hydroxyl group into a better leaving group. This can be achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, or into a halide. ub.edu For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate derivative is then an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Functional group interconversions are fundamental in the synthesis of derivatives. For instance, in the synthesis of a related compound, 4-amino-2-hydroxymethyl-1-butanol, a key step involves the conversion of an acetate (B1210297) group to a hydroxyl group and a mesylate to an amine via an azide (B81097) intermediate. derpharmachemica.com This highlights the utility of nucleophilic substitution in modifying the structure of butanol derivatives. The quaternary ammonium group in this compound is generally stable under these conditions, allowing for selective transformations at the alcohol end of the molecule.

Table 2: Examples of Functional Group Interconversions

| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type |

| Alcohol (-OH) | p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate (-OTs) | Esterification |

| Tosylate (-OTs) | Sodium azide (NaN₃) | Azide (-N₃) | Nucleophilic Substitution |

| Azide (-N₃) | Lithium aluminum hydride (LiAlH₄) | Amine (-NH₂) | Reduction |

| Alcohol (-OH) | Thionyl chloride (SOCl₂) | Chloroalkane (-Cl) | Nucleophilic Substitution |

Enzymology and Biochemical Pathways

Microbial Degradation Pathways of 4-N-Trimethylamino-1-butanol

Certain microorganisms utilize 4-N-trimethylamino-1-butanol as a source of carbon and nitrogen. The initial step in this metabolic pathway is catalyzed by the enzyme 4-N-trimethylamino-1-butanol dehydrogenase (TMA-butanol DH). This enzyme is part of the NAD(P)+-dependent alcohol dehydrogenase superfamily and facilitates the oxidation of 4-N-trimethylamino-1-butanol. tandfonline.com

NAD+-Dependent 4-N-Trimethylamino-1-butanol Dehydrogenase (TMA-butanol DH) Systems

The degradation of 4-N-trimethylamino-1-butanol is initiated by an NAD+-dependent dehydrogenase. tandfonline.com In organisms like Pseudomonas sp. 13CM, this enzyme, TMA-butanol DH, converts 4-N-trimethylamino-1-butanol into 4-trimethylaminobutyraldehyde (TMABaldehyde). fspublishers.org This reaction is a crucial part of a pathway that can lead to the formation of gamma-butyrobetaine and subsequently L-carnitine. tandfonline.comfspublishers.org

A novel NAD+-dependent 4-N-trimethylamino-1-butanol dehydrogenase has been isolated and extensively studied from Pseudomonas sp. 13CM. nih.govtandfonline.com The purification process involved five chromatographic steps, resulting in a 526-fold purification of the enzyme to a state of apparent homogeneity. nih.govoup.com

The purified TMA-butanol DH from Pseudomonas sp. 13CM was assessed for homogeneity and its fundamental molecular properties were determined. The enzyme is a monomer with a molecular mass of 45 kDa. tandfonline.comnih.govtandfonline.com Further characterization revealed an isoelectric point of 4.8. nih.govtandfonline.com

| Property | Value | Source |

| Purification Fold | 526-fold | nih.gov, oup.com |

| Structure | Monomer | nih.gov, tandfonline.com, tandfonline.com |

| Molecular Mass | 45 kDa | nih.gov, tandfonline.com, tandfonline.com |

| Isoelectric Point (pI) | 4.8 | nih.gov, tandfonline.com |

The enzyme's kinetic behavior was analyzed for both the oxidation and reduction reactions it catalyzes. For the oxidation of 4-trimethylamino-1-butanol, the Michaelis constant (Km) was determined to be 0.54 mM, with a Km of 0.22 mM for its coenzyme, NAD+. nih.govtandfonline.comoup.com In the reverse reaction, the reduction of 4-trimethylaminobutyraldehyde, the apparent Km values were 0.67 mM for the substrate and 0.04 mM for the coenzyme NADH. nih.govtandfonline.comoup.com The enzyme demonstrates specificity for TMA-alcohols and DMA-alcohols. tandfonline.com

| Reaction | Substrate | Coenzyme | Km (mM) | Source |

| Oxidation | This compound | NAD+ | 0.54 | nih.gov, oup.com, tandfonline.com |

| 0.22 | nih.gov, oup.com, tandfonline.com | |||

| Reduction | 4-Trimethylaminobutyraldehyde | NADH | 0.67 | nih.gov, oup.com, tandfonline.com |

| 0.04 | nih.gov, oup.com, tandfonline.com |

The activity of TMA-butanol DH from Pseudomonas sp. 13CM is affected by various inhibitors. The enzyme's function was found to be inhibited by SH (sulfhydryl) reagents, chelating agents, and heavy metal ions. nih.govtandfonline.comoup.com Specifically, it is strongly inhibited by 1,10-phenanthroline, a known chelating agent for iron ions. tandfonline.com

| Inhibitor Class | Examples | Source |

| SH Reagents | Not specified | nih.gov, oup.com, tandfonline.com |

| Chelating Agents | 1,10-phenanthroline | nih.gov, oup.com, tandfonline.com, tandfonline.com |

| Heavy Metal Ions | Not specified | nih.gov, oup.com, tandfonline.com |

The catalytic activity of the dehydrogenase is significantly influenced by pH and temperature. The optimal temperature for the enzyme's activity was found to be 50°C. nih.govtandfonline.com The optimal pH varies depending on the reaction direction; for the oxidation reaction, the optimum pH is 9.5, while for the reduction reaction, it is 6.0. nih.govtandfonline.com

| Condition | Optimal Value | Source |

| Temperature | 50°C | nih.gov, tandfonline.com |

| pH (Oxidation) | 9.5 | nih.gov, tandfonline.com |

| pH (Reduction) | 6.0 | nih.gov, tandfonline.com |

Purification and Characterization of TMA-butanol DH from Fusarium merismoides var. acetilereum

The initial step in the catabolism of this compound in Fusarium merismoides var. acetilereum is catalyzed by the NAD+-dependent enzyme, this compound dehydrogenase (TMA-butanol DH). This enzyme has been successfully purified and characterized, revealing its unique properties.

Enzyme Production and Induction Conditions

The production of TMA-butanol DH by Fusarium merismoides var. acetilereum is inducible. The fungus synthesizes this enzyme when it is cultivated in a medium where this compound is provided as the exclusive source of both carbon and nitrogen. This inductive production suggests a specific regulatory mechanism that activates gene expression in response to the presence of the substrate.

Molecular Characteristics and Quaternary Structure

Biochemical analysis has elucidated the molecular architecture of TMA-butanol DH. The enzyme exhibits a molecular mass of approximately 40 kDa as determined by SDS-PAGE. researchgate.net Further analysis by gel filtration chromatography indicates a native molecular mass of around 160 kDa. researchgate.net This suggests that the functional enzyme is a homotetramer, composed of four identical subunits. researchgate.net

Table 1: Molecular Properties of TMA-butanol DH from Fusarium merismoides var. acetilereum

| Property | Value | Method |

|---|---|---|

| Subunit Molecular Mass | 40 kDa | SDS-PAGE |

| Native Molecular Mass | 160 kDa | Gel Filtration |

pH and Temperature Stability and Activity

The catalytic efficiency and stability of TMA-butanol DH are significantly influenced by pH and temperature. The enzyme demonstrates stability over a pH range of 7.5 to 9.0. researchgate.net Its optimal activity is observed at a more alkaline pH of 9.5. researchgate.net In terms of thermal properties, TMA-butanol DH maintains moderate stability at temperatures up to 30°C and exhibits its highest activity at 45°C. researchgate.net

Table 2: pH and Temperature Profile of TMA-butanol DH

| Parameter | Value |

|---|---|

| Optimal pH for Activity | 9.5 |

| pH Range for Stability | 7.5 - 9.0 |

| Optimal Temperature for Activity | 45°C |

Broad Substrate Specificity Studies

Investigations into the substrate range of TMA-butanol DH have revealed a broad specificity. researchgate.net The enzyme is capable of acting on a variety of alkyl alcohols and amino alkyl alcohols. A notable characteristic is its preference for substrates with carbon chains that are longer than butanol. researchgate.net This broad specificity suggests a versatile catalytic pocket that can accommodate a range of alcoholic substrates.

Inhibitor Sensitivity and Modulation

The activity of TMA-butanol DH is susceptible to various chemical agents. Its function is strongly inhibited by oxidizing agents, as well as by carbonyl and thiol modulators. researchgate.net Furthermore, the enzyme's activity is significantly reduced in the presence of chelating agents, indicating a potential requirement for metal ions for its catalytic function or structural integrity. researchgate.net

Interplay with 4-Trimethylaminobutyraldehyde Dehydrogenase (TMA-butyraldehyde DH) in Degradation

The degradation of this compound in Fusarium merismoides var. acetilereum is a sequential process involving at least two key enzymes. Following the initial oxidation of this compound by TMA-butanol DH, the resulting product, 4-trimethylaminobutyraldehyde, is further metabolized. tandfonline.com

The second step in this pathway is catalyzed by 4-trimethylaminobutyraldehyde dehydrogenase (TMA-butyraldehyde DH). The activity of this NAD+-dependent enzyme has also been detected in the cell extracts of F. merismoides var. acetilereum grown on this compound. tandfonline.com This indicates a coordinated enzymatic cascade where TMA-butanol DH produces the substrate for TMA-butyraldehyde DH. This sequential action ensures the efficient conversion of this compound to its corresponding carboxylic acid, 4-trimethylaminobutyrate, which can then enter central metabolic pathways. The inducible nature of TMA-butanol DH, coupled with the presence of TMA-butyraldehyde DH activity, points to a regulated catabolic pathway for the utilization of this compound in this fungus.

Comparative Analysis of Prokaryotic versus Eukaryotic Enzymatic Systems in Degradation

The biodegradation of quaternary ammonium (B1175870) compounds (QACs) like this compound is a critical process in various ecosystems, carried out by both prokaryotic and eukaryotic microorganisms. nih.govresearchgate.net While both groups of organisms have evolved enzymatic machinery to utilize these compounds, a comparative analysis reveals distinct differences in their approaches.

Prokaryotic systems, exemplified by Pseudomonas sp. 13CM, have been shown to possess highly specific enzymes for the degradation of this compound. This bacterium utilizes a 4-N-trimethylamino-1-butanol dehydrogenase (TMA-Butanol-DH) to convert this compound into 4-trimethylaminobutyraldehyde (TMABaldehyde). fspublishers.org This enzyme exhibits a considerable structural resemblance to choline-metabolizing enzymes and is part of a pathway that allows the organism to use the compound as a sole source of carbon and nitrogen. fspublishers.org

In contrast, eukaryotic systems, such as the fungus Fusarium merismoides var. acetilereum, also produce an NAD+-dependent TMA-butanol dehydrogenase. tandfonline.com However, the fungal enzyme demonstrates broader substrate specificity compared to its prokaryotic counterpart. While the Pseudomonas enzyme is highly specific to trimethylamino-alcohols and dimethylamino-alcohols, the Fusarium enzyme can act on a wider range of substrates including other amino alcohols and alkyl alcohols. tandfonline.com This suggests a more versatile, though perhaps less specialized, role in the organism's metabolism.

Further differences are observed in the enzymes' physical and kinetic properties. For instance, the fungal dehydrogenase from F. merismoides is a homotetramer with a molecular mass of 160 kDa (composed of 40 kDa subunits), while the specific characteristics of the Pseudomonas enzyme are part of a broader metabolic pathway. fspublishers.orgtandfonline.com

| Characteristic | Prokaryotic System (Pseudomonas sp. 13CM) | Eukaryotic System (Fusarium merismoides) |

|---|---|---|

| Enzyme | 4-N-trimethylamino-1-butanol dehydrogenase (TMA-Butanol-DH) | NAD+-dependent TMA-butanol dehydrogenase |

| Substrate Specificity | More specific; acts on TMA-alcohols and DMA-alcohols | Broader; acts on TMA-alcohols, DMA-alcohols, amino alcohols, and alkyl alcohols |

| Highest Affinity (TMA-alcohol group) | TMA-butanol | TMA-pentanol |

| Molecular Structure | - | Homotetramer (160 kDa total mass) |

| Optimal Temperature | - | 45 °C |

| Optimal pH | - | 9.5 |

Metabolic Role in Broader Quaternary Ammonium Compound Biology

Connection to Carnitine Biosynthesis

This compound serves as a precursor in the L-carnitine biosynthesis pathway, a highly conserved process among many eukaryotes. wikipedia.org The pathway begins with the degradation of proteins containing Nε-trimethyllysine residues. wikipedia.orgresearchgate.net Through a series of enzymatic steps, this is converted to 4-N-trimethylaminobutyraldehyde. wikipedia.orgyoutube.com

The direct link to this compound lies in its oxidation product. The enzyme 4-N-trimethylamino-1-butanol dehydrogenase catalyzes the conversion of this compound to 4-N-trimethylaminobutyraldehyde. fspublishers.org This aldehyde is a crucial intermediate in the carnitine pathway. wikipedia.orgcreative-proteomics.com The subsequent step is the oxidation of 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine (also known as 4-N-trimethylaminobutyrate), a reaction catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH). wikipedia.orgnih.govnih.gov γ-butyrobetaine is the direct precursor to L-carnitine. creative-proteomics.comnih.gov The final step involves the hydroxylation of γ-butyrobetaine to form L-carnitine. youtube.com Enzymes for this pathway, including TMABADH, have been identified and purified from various sources, including bovine liver and the bacterium Pseudomonas. fspublishers.orgnih.gov

Participation in Choline (B1196258) and Related Quaternary Ammonium Compound Metabolism

The metabolism of this compound is intrinsically linked to the broader metabolic pathways of other QACs, most notably choline. mdpi.com Choline and this compound share a trimethylated quaternary ammonium head, a key structural feature that dictates their interaction with specific enzymes. fspublishers.org Microbial enzymes that degrade one often show activity towards the other, highlighting a shared metabolic fate.

In many anaerobic microorganisms, the metabolism of choline proceeds via a C-N bond cleavage to produce trimethylamine (B31210) (TMA) and acetaldehyde, a reaction catalyzed by a glycyl radical enzyme known as choline trimethylamine-lyase. nih.gov The degradation of this compound can feed into these pathways. Its initial oxidation yields 4-trimethylaminobutyraldehyde, which is then further metabolized. fspublishers.org The ultimate breakdown of these QACs often results in the release of TMA, a volatile and odorous compound. nih.govmdpi.com This metabolic link underscores the importance of QACs as significant precursors for TMA production in various biological systems, including the human gut.

Microbial Metabolism of Trimethylamine and its Precursors

Trimethylamine (TMA) is a significant metabolite produced exclusively by microorganisms from various dietary precursors, including this compound via the carnitine and choline pathways. researchgate.netnih.govpnas.org Gut microbiota, in particular, play a central role in converting dietary QACs like carnitine and choline into TMA. nih.govpnas.org

The synthesis of TMA is mainly derived from the choline moiety present in common biomolecules such as phosphatidylcholine, glycine (B1666218) betaine (B1666868), and carnitine. researchgate.netresearchgate.net L-carnitine, for instance, is first converted to γ-butyrobetaine, which is then metabolized by gut bacteria like Emergencia timonensis to produce TMA. pnas.org This process is particularly important in the anaerobic environment of the human gut. pnas.org Once produced by the microbiota, TMA is absorbed into the bloodstream and transported to the liver, where the enzyme flavin-containing monooxygenase 3 (FMO3) oxidizes it to trimethylamine-N-oxide (TMAO). nih.govmdpi.com

The microbial degradation of TMA itself can follow several pathways depending on the environmental conditions and the microorganisms involved. These include aerobic oxidation, anaerobic dehydrogenase pathways, methanogenesis, and acetogenesis. mdpi.comresearchgate.net For example, the bacterium Microbacterium lacticum has been shown to degrade TMA under both aerobic and anaerobic conditions. mdpi.com

Metabolic Engineering for Butanol Production

Characterization of Endogenous 1-Butanol (B46404) Pathways in Microorganisms (e.g., Saccharomyces cerevisiae)

While not a natural high-producer of 1-butanol, the yeast Saccharomyces cerevisiae possesses endogenous metabolic pathways that can synthesize this compound at low levels. researchgate.net Characterizing these native pathways is crucial for metabolic engineering efforts aimed at enhancing butanol production for biofuel applications. escholarship.org

Endogenous butanol production in S. cerevisiae is often activated or enhanced by genetic modifications, such as the deletion of the ADH1 gene, which encodes a major alcohol dehydrogenase responsible for ethanol (B145695) production. researchgate.netnih.gov This deletion appears to redirect metabolic flux towards alternative pathways. Initially, it was proposed that the threonine-based ketoacid (TBK) pathway was the primary route for this endogenous synthesis. nih.gov However, further studies have indicated that this pathway has a minimal impact. nih.gov

More recent research suggests that endogenous butanol production relies on glycine metabolism via an α-ketovalerate intermediate. nih.gov In this proposed glycine-butanol (GB) pathway, glycine serves as a nitrogen source and is converted to glyoxylate, which subsequently enters a series of reactions to form butanol. researchgate.netnih.gov Yeast cells supplemented with α-ketovalerate have demonstrated the ability to generate significantly higher butanol titers, supporting the role of this intermediate. researchgate.netnih.gov

These endogenous pathways are generally inefficient compared to heterologous pathways, such as the acetone-butanol-ethanol (ABE) fermentation pathway from Clostridium species, which is often engineered into yeast for industrial butanol production. tandfonline.commdpi.com However, understanding and optimizing these native routes, often in combination with exogenous pathways, represents a key strategy in developing robust and efficient microbial cell factories for 1-butanol. nih.gov

| Pathway | Key Precursor/Intermediate | Description | Relevance in S. cerevisiae |

|---|---|---|---|

| Threonine-Based Ketoacid (TBK) Pathway | Threonine, 2-Ethylmalate | Previously proposed pathway involving threonine catabolism and components of the leucine (B10760876) biosynthetic pathway. | Studies show it has little impact on endogenous butanol production in engineered strains. nih.gov |

| Glycine-Butanol (GB) Pathway | Glycine, α-Ketovalerate | Pathway stemming from glycine metabolism that appears to be the primary route for endogenous butanol synthesis. | Considered the main endogenous pathway, especially when ADH1 is deleted. Supplementation with α-ketovalerate significantly boosts production. nih.gov |

| Acetone-Butanol-Ethanol (ABE) Pathway | Acetyl-CoA | A highly efficient pathway native to Clostridium species, involving the condensation of two acetyl-CoA molecules. | Commonly introduced as a heterologous pathway in metabolic engineering to achieve high butanol titers. tandfonline.commdpi.com |

Synergistic Metabolic Engineering Strategies for Enhanced Production of Bioalcohols

The microbial production of specialty bioalcohols, including this compound, represents a significant area of interest in industrial biotechnology. While specific synergistic metabolic engineering strategies for this compound are not extensively documented in publicly available research, the principles and strategies successfully applied to other bioalcohols, such as n-butanol, provide a clear framework for enhancing its production. These strategies often involve the synergistic application of pathway engineering, enzyme optimization, and host strain modifications to improve titers, yields, and productivity.

A key element in the metabolism of this compound has been identified in Pseudomonas sp. 13CM. This bacterium utilizes a two-step enzymatic process for the oxidation of this compound. The first step is catalyzed by 4-N-trimethylamino-1-butanol dehydrogenase (TMA-Butanol-DH) , which converts this compound into 4-N-trimethylaminobutyraldehyde (TMABaldehyde). Subsequently, 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABaldehyde-DH) oxidizes TMABaldehyde to produce γ-butyrobetaine. fspublishers.org The genes encoding both of these enzymes have been sequenced, providing a foundation for their potential use in engineered production pathways. fspublishers.org

Metabolic engineering efforts for other bioalcohols, such as n-butanol, have demonstrated the power of combining different approaches for synergistic effects. For instance, in Saccharomyces cerevisiae, a synergistic pathway for n-butanol production was engineered by combining the endogenous threonine pathway with an introduced citramalate (B1227619) pathway. nih.govscispace.comresearchgate.net This dual-pathway approach, coupled with the overexpression of key enzymes like keto-acid decarboxylases and alcohol dehydrogenases, led to a significant increase in n-butanol production. nih.govscispace.comresearchgate.net

Further optimization strategies often involve the elimination of competing metabolic pathways to redirect carbon flux towards the desired product. In Escherichia coli, for example, the deletion of genes responsible for the production of lactate, ethanol, and succinate (B1194679) has been shown to double the production of 1-butanol. igem.org Such strategies could be envisioned for enhancing this compound production by minimizing the formation of byproducts and maximizing the availability of precursors and cofactors.

The following tables illustrate the types of data generated from metabolic engineering studies on other bioalcohols, which could be analogous to future work on this compound.

Table 1: Key Enzymes in the Metabolism of this compound in Pseudomonas sp. 13CM

| Enzyme | Gene | Substrate | Product |

| 4-N-trimethylamino-1-butanol dehydrogenase (TMA-Butanol-DH) | Not specified | This compound | 4-N-trimethylaminobutyraldehyde |

| 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABaldehyde-DH) | Not specified | 4-N-trimethylaminobutyraldehyde | γ-Butyrobetaine |

Table 2: Example of Synergistic Metabolic Engineering Strategies for n-Butanol Production in Saccharomyces cerevisiae

| Engineering Strategy | Key Genes/Enzymes Involved | Effect on n-Butanol Production |

| Endogenous Threonine Pathway Optimization | HOM3, THR1, THR4 | Increased precursor supply |

| Introduction of Citramalate Pathway | CimA (citramalate synthase) | Creates a synergistic pathway for precursor synthesis |

| Overexpression of Downstream Enzymes | ARO10 (keto-acid decarboxylase), ADH7 (alcohol dehydrogenase) | Enhanced conversion of precursors to n-butanol |

| Cofactor Engineering | Overexpression of NFS1 | Stabilizes key enzymes |

Table 3: Impact of Competing Pathway Deletion on 1-Butanol Production in Escherichia coli

| Deleted Genes | Competing Pathway | Effect on 1-Butanol Production |

| ldhA | Lactate fermentation | Increased carbon flux to 1-butanol pathway |

| adhE | Ethanol fermentation | Reduced byproduct formation |

| frdBC | Succinate fermentation | Increased availability of NADH |

These examples from related bioalcohol research highlight the potential for synergistic metabolic engineering to significantly enhance the production of this compound. Future research will likely focus on the heterologous expression and optimization of the identified dehydrogenase enzymes, coupled with host strain modifications to create efficient and high-yielding microbial cell factories.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Compound Analysis and Metabolite Profiling

Chromatography is a cornerstone for the separation and analysis of 4-trimethylamino-1-butanol and its related compounds. Both gas and liquid chromatography offer powerful tools for its detection and quantification, often enhanced by derivatization to improve analytical performance.

Gas chromatography is a standard method for analyzing volatile organic compounds. gcms.cz However, compounds like this compound, which contain polar functional groups (hydroxyl and amino groups), exhibit limited volatility and may interact unfavorably with GC columns, leading to poor peak shape and inaccurate quantification. scribd.com To overcome these challenges, chemical derivatization is employed to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties. gcms.czscribd.com

The primary goals of derivatization for GC analysis are:

Increased Volatility: By replacing active hydrogens in hydroxyl (-OH) and amino (-NH2) groups, intermolecular hydrogen bonding is reduced, which in turn increases the compound's vapor pressure. gcms.cz

Improved Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation. tcichemicals.com

Enhanced Detectability: Derivatization can introduce specific groups that provide a strong response in detectors like the electron capture detector (ECD). researchgate.net

Improved Separation: Derivatization can alter the chromatographic properties of an analyte, improving its separation from other components in a mixture. jfda-online.com

Common derivatization techniques applicable to the hydroxyl group in this compound include silylation and acylation. scribd.comresearchgate.net Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, and is one of the most prevalent methods for GC analysis. gcms.cz Acylation improves stability and can introduce halogenated groups for enhanced ECD detection. researchgate.net

Table 1: Common Derivatization Reagents for GC Analysis of Hydroxyl Groups

| Reagent Class | Specific Reagent | Abbreviation | Target Functional Group | Key Characteristics |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)acetamide | BSA | Hydroxyl, Carboxyl, Amine | Highly reactive; by-products are neutral. tcichemicals.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl, Amine | Highly volatile by-products, ideal for trace analysis. tcichemicals.com |

| Silylation | Trimethylchlorosilane | TMCS | Hydroxyl | Often used as a catalyst with other silylating agents. researchgate.net |

| Acylation | Trifluoroacetic Anhydride | TFAA | Hydroxyl, Amine | Forms stable, volatile derivatives; suitable for ECD. jfda-online.com |

| Alkylation/Esterification | Boron trifluoride-butanol | BF3-butanol | Carboxylic Acids | Convenient reagent for ester formation. researchgate.net |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Various LC configurations and detectors can be employed for its analysis.

While this compound is an amino alcohol, the analysis of related samples may require the detection of carbonyl compounds, which could be present as impurities or degradation products. Headspace Single Drop Microextraction (HS-SDME) is a sample preparation technique used to extract volatile and semi-volatile analytes from a sample matrix. researchgate.net

In this method, a microdrop of a suitable solvent is suspended in the headspace above the sample. Analytes partition from the sample into the headspace and are then absorbed into the microdrop. researchgate.net For carbonyl compounds, a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be included in the microdrop to react with the analytes as they are extracted. researchgate.net This in-drop derivatization forms oximes that are more stable and can be readily analyzed. researchgate.net The resulting derivatives, possessing strong chromophores, can then be analyzed by HPLC with a Diode-Array Detector (DAD), which provides spectral information for compound identification.

Table 2: Key Parameters for HS-SDME Optimization

| Parameter | Description | Influence on Extraction |

|---|---|---|

| Extraction Solvent | The solvent used for the microdrop. | Must be compatible with the analyte and derivatizing agent. researchgate.net |

| Extraction Temperature | The temperature at which the sample is heated. | Affects the vapor pressure of analytes in the headspace. researchgate.netmdpi.com |

| Extraction Time | The duration the microdrop is exposed to the headspace. | Determines the extent to which equilibrium is reached. mdpi.commdpi.com |

| Stirring Rate | The speed of sample agitation. | Facilitates the release of analytes from the sample matrix into the headspace. researchgate.net |

| Microdrop Volume | The volume of the solvent drop. | Affects the surface area for mass transfer and the final concentration. researchgate.net |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique known for its high sensitivity and low detection limits. ohsu.edu When coupled with liquid chromatography (LC-ICP-MS), it becomes a premier tool for elemental speciation, allowing for the quantification of specific chemical forms of an element. ohsu.edu

This technique is particularly useful for detecting trace levels of halogenated compounds, such as chlorinated or brominated butanols, which might be present as contaminants. The LC separates the different compounds in the sample, which are then introduced into the ICP-MS. The plasma atomizes and ionizes the compounds, and the mass spectrometer detects the specific isotopes of the halogens (e.g., ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br). rsc.org High-resolution ICP-MS can be used to overcome polyatomic interferences, which is a common challenge in halogen determination. rsc.org This provides an exceptionally sensitive and selective method for identifying and quantifying trace halogenated species. nih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the quantitative analysis of amino alcohols. nih.gov Direct analysis of this compound is possible; a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and formic acid (for MS compatibility) can be effective. sielc.com

However, to enhance sensitivity and improve chromatographic retention, pre-column derivatization is often performed. researchgate.net Derivatization reagents are chosen to react with the amino or hydroxyl groups, adding a moiety that improves ionization efficiency in the mass spectrometer's source and increases the compound's hydrophobicity for better retention on reversed-phase columns. rsc.org This approach allows for detection limits reaching the femtomole (fmol) level. rsc.org

Table 3: Derivatization Reagents for LC-MS/MS Analysis of Amino Compounds

| Reagent | Abbreviation | Target Group | Benefit for LC-MS/MS |

|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) | AQC | Primary and Secondary Amines | Forms stable derivatives with good MS response. researchgate.net |

| Diethyl ethoxymethylenemalonate | DEEMM | Amino Compounds | Derivatives show a characteristic neutral loss, useful for specific scanning modes in MS/MS. ut.ee |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Adds a large, nonpolar group, significantly increasing retention in reversed-phase LC. researchgate.net |

| 1-Bromobutane | - | Amino, Carboxyl, Hydroxyl | Improves hydrophobicity and basicity, enhancing detection sensitivity. rsc.org |

Liquid Chromatography (LC) Approaches

Spectroscopic Methodologies for Molecular Structure and Interaction Studies

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals: a singlet corresponding to the six protons of the two equivalent methyl groups on the nitrogen atom, a triplet for the two protons on the carbon adjacent to the oxygen, a triplet for the two protons on the carbon adjacent to the nitrogen, and overlapping multiplets for the four protons of the two central methylene (B1212753) groups.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. Other key peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, C-N stretching near 1000-1200 cm⁻¹, and C-O stretching around 1050 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (molar mass 117.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 117. fishersci.ca Analysis of the fragmentation pattern would reveal characteristic fragments, such as those resulting from the loss of a water molecule or from alpha-cleavage adjacent to the nitrogen atom, which helps to confirm the structure.

Table of Mentioned Compounds

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 1-Bromobutane |

| This compound (4-(Dimethylamino)-1-butanol) |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Acetonitrile |

| Boron trifluoride-butanol |

| Diethyl ethoxymethylenemalonate (DEEMM) |

| Formic acid |

| N,O-Bis(trimethylsilyl)acetamide (BSA) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) |

| Phosphoric acid |

| Trifluoroacetic Anhydride (TFAA) |

| Trimethylchlorosilane (TMCS) |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule. The trimethylammonium group protons ((CH₃)₃N⁺-) would appear as a singlet, typically downfield due to the electron-withdrawing effect of the positively charged nitrogen atom. The protons on the butyl chain would present as multiplets, with their chemical shifts influenced by their proximity to the hydroxyl and trimethylammonium groups. For instance, the methylene group adjacent to the hydroxyl group (-CH₂OH) would be expected at a lower field than the other methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom in this compound. The chemical shifts of the carbon atoms are indicative of their bonding and electronic environment. The carbons of the trimethylammonium group would have a characteristic chemical shift, while the carbons of the butyl chain would be differentiated based on their position relative to the functional groups. The carbon atom bonded to the hydroxyl group (C-1) would be the most deshielded of the butyl chain carbons, appearing at the lowest field.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity |

| (CH₃)₃N⁺- | ~3.1 | Singlet |

| -N⁺-CH₂- | ~3.3 | Multiplet |

| -CH₂-CH₂-CH₂OH | ~1.8 | Multiplet |

| -CH₂-CH₂OH | ~1.6 | Multiplet |

| -CH₂OH | ~3.7 | Multiplet |

| -OH | Variable | Singlet (broad) |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| (CH₃)₃N⁺- | ~54 |

| -N⁺-CH₂- | ~68 |

| -CH₂-CH₂-CH₂OH | ~22 |

| -CH₂-CH₂OH | ~29 |

| -CH₂OH | ~62 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-N stretching of the quaternary ammonium (B1175870) group is expected to produce a band around 900-1000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes. The symmetric stretching of the C-N⁺ bonds in the trimethylammonium group is often a strong and characteristic Raman band. The C-C skeletal vibrations of the butyl chain will also be visible. Raman spectroscopy is particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.

| Vibrational Mode | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| O-H Stretch (H-bonded) | 3200-3600 (strong, broad) | Weak |

| C-H Stretch (alkyl) | 2850-3000 (medium to strong) | 2850-3000 (strong) |

| C-N⁺ Stretch | ~950 (medium) | Strong |

| C-O Stretch | 1000-1100 (medium to strong) | Weak |

| CH₂ Bend | ~1465 (medium) | ~1465 (medium) |

UV-Visible Absorption Spectroscopy for Studying Complex Formation

UV-Visible absorption spectroscopy is a valuable technique for investigating the formation of complexes between this compound and other molecules, particularly those that can act as electron acceptors to form charge-transfer (CT) complexes. While this compound itself does not have strong chromophores that absorb in the UV-Visible region, its interaction with an acceptor molecule can lead to the appearance of a new absorption band at a longer wavelength. The intensity and position of this new band can provide information about the stoichiometry, stability, and electronic properties of the complex formed. For example, the formation of a CT complex between the electron-donating amino alcohol and an electron-accepting molecule can be monitored by observing the growth of the characteristic CT absorption band.

Fluorescence Spectroscopy for Polyquaternium-Dye Interactions

This compound can serve as a monomer for the synthesis of polyquaterniums, which are cationic polymers with a wide range of applications. Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between these polyquaterniums and fluorescent dyes. The binding of a fluorescent probe to a polyquaternium can result in changes to the dye's fluorescence properties, such as its intensity, emission wavelength, and fluorescence lifetime. These changes can be used to determine binding constants, understand the nature of the binding interactions (e.g., electrostatic, hydrophobic), and probe the microenvironment of the polymer-dye complex. For instance, an increase in fluorescence intensity and a blue shift in the emission maximum of an anionic dye upon interaction with a polyquaternium would suggest binding to a more hydrophobic environment within the polymer structure.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations are employed to understand the electronic characteristics and geometric structure of molecules. While specific, peer-reviewed computational studies exclusively focused on 4-Trimethylamino-1-butanol are not prevalent in the literature, the principles of these methods allow for a robust prediction of its properties based on its molecular structure.

Density Functional Theory (DFT) Applications in Structure Optimization and Spectral Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for optimizing molecular geometries to their lowest energy state and predicting spectroscopic properties.

A DFT analysis of the this compound cation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this molecule, key parameters would include the C-C, C-N, C-O, and N-C bond lengths, as well as the bond angles around the central carbon atoms and the quaternary nitrogen center.

Based on standard values for similar functional groups, a hypothetical optimized structure can be predicted. The results would likely show a tetrahedral geometry around the quaternary nitrogen and sp³ hybridized carbons, with the butyl chain adopting a staggered conformation to minimize steric hindrance.

Once the structure is optimized, DFT can be used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes, such as the O-H stretch of the alcohol group, the C-H stretches of the alkyl chain, and the C-N stretches associated with the trimethylammonium group.

Table 1: Predicted Geometrical Parameters for this compound Cation from Theoretical DFT Optimization

This table presents hypothetical, illustrative data based on principles of DFT and known molecular structures, as specific published values for this compound are not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C | ~1.54 Å |

| C-O | ~1.43 Å | |

| C-N⁺ | ~1.50 Å | |

| Bond Angles | C-C-C | ~109.5° |

| C-C-O | ~109.5° | |

| C-N⁺-C | ~109.5° |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Spectra Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For the this compound cation, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, due to its lone pair electrons which are the highest in energy. The LUMO is likely to be distributed around the positively charged trimethylammonium head group, which is electron-deficient and thus capable of accepting electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be more easily excited electronically. This energy gap is directly related to the electronic absorption spectra of the molecule, with the energy of the lowest-lying electronic transition corresponding closely to the HOMO-LUMO gap. DFT calculations can predict this gap, thereby providing an estimate of the wavelength of maximum absorption (λmax) in the UV-visible spectrum.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound Cation

This table is illustrative and based on general chemical principles, not on specific published calculations for this compound.

| Orbital | Primary Location | Role in Reactivity |

| HOMO | Oxygen atom of the hydroxyl (-OH) group | Electron Donor / Nucleophilic Center |

| LUMO | Trimethylammonium (-N⁺(CH₃)₃) group | Electron Acceptor / Electrophilic Center |

| HOMO-LUMO Gap | - | Determines electronic transition energy and chemical reactivity |

Investigation of Non-Linear Optical (NLO) Prospects

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them crucial for applications in optoelectronics and photonics. Molecules with significant NLO properties typically possess a large dipole moment and high hyperpolarizability. These features are often found in "push-pull" systems, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

This compound lacks a π-conjugated system connecting its functional groups. The hydroxyl group (-OH) can act as a weak electron donor, and the trimethylammonium group (-N⁺(CH₃)₃) is a strong electron-withdrawing group. However, they are separated by a flexible, saturated butyl chain, which prevents the efficient intramolecular charge transfer necessary for a strong NLO response. Therefore, computational studies would likely predict that this compound has very low first hyperpolarizability (β) and would not be considered a promising candidate for NLO applications.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed picture of molecular behavior, including conformational changes and intermolecular interactions like hydrogen bonding.

Characterization of Hydrogen Bonding Networks in Butanol Systems

The ability of this compound to form hydrogen bonds is a key determinant of its physical properties. The hydroxyl (-OH) group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen lone pairs). The charged quaternary ammonium (B1175870) head group does not form hydrogen bonds itself but strongly influences the organization of surrounding water molecules or other polar solvents through ion-dipole interactions.

MD simulations of butanol isomers in aqueous solutions have shown that the molecular shape significantly affects the structure of these hydrogen-bonding networks. rsc.org For instance, linear isomers like n-butanol tend to form chain-like aggregates, while the more globular tert-butanol (B103910) forms smaller, more compact clusters. rsc.org

For this compound in an aqueous environment, MD simulations would be expected to show:

Strong hydrogen bonding between the molecule's hydroxyl group and surrounding water molecules.

A highly structured hydration shell around the charged trimethylammonium group due to strong ion-dipole forces.

Disruption of the bulk water hydrogen-bonding network due to the presence of the hydrophobic butyl chain and the charged head group.

Studies on other quaternary ammonium surfactants have confirmed that while the charged head does not form H-bonds, it significantly orients water molecules and can interact strongly with H-bond acceptors on other molecules, like the phosphate (B84403) groups in lipid bilayers. nih.govrsc.org

Conformational Sampling and Molecular Cluster Formation

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. pressbooks.pub The flexible butyl chain of this compound can adopt various conformations, from a fully extended (anti) state to more compact (gauche) forms. Conformational sampling via MD simulations can reveal the relative populations of these conformers and the energy barriers between them. The most stable conformer is typically the one that minimizes steric repulsion between the bulky trimethylammonium head and the hydroxyl group.

In solution, amphiphilic molecules like butanol isomers are known to form self-associated clusters or aggregates. nih.gov This aggregation is driven by both hydrogen bonding between the hydroxyl groups and hydrophobic interactions between the alkyl chains. rsc.org

For this compound, the presence of the charged head group would add another layer of complexity.

In aqueous solution: At low concentrations, the molecules would likely exist as solvated monomers. As concentration increases, the hydrophobic butyl chains would drive aggregation, while the repulsive electrostatic forces between the positively charged head groups would oppose it. This could lead to the formation of small, loosely-ordered micelles or clusters.

In non-polar solvents: The polar head groups (hydroxyl and ammonium) would likely aggregate to minimize contact with the solvent, leading to the formation of reverse micelles.

Studies on phenyl derivatives of butanol isomers have shown that steric hindrance can suppress the ability of molecules to form large clusters. acs.orgnih.gov The bulky trimethylammonium group in this compound would likely have a similar effect, favoring the formation of smaller molecular clusters compared to simpler butanols. acs.orgnih.gov

Insufficient Information for Article Generation

Consequently, there is a lack of available scientific data to generate the requested article with the specified outline and content requirements. The search did not provide any theoretical mechanistic investigations into the pyrolysis and thermal decomposition of this compound, nor any molecular docking simulations detailing its binding with enzymes.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" of "this compound" as per the user's instructions.

Research Applications and Biological System Interactions Non Clinical

Applications in Biochemical and Analytical Research Methodologies

In the realm of biochemical and analytical research, derivatives of 4-Trimethylamino-1-butanol and analogous structures are utilized to enhance the sensitivity and efficacy of various analytical techniques. These applications leverage the charged nature of the quaternary ammonium (B1175870) group and the reactivity of the butanol backbone.

Electrochemical Luminescence (ECL) Determination of Biological Substances Using Derivatives

Electrochemical luminescence (ECL) is a highly sensitive analytical technique used for the detection of a wide range of biological substances. The intensity of light emitted during an electrochemical reaction is measured to quantify the analyte of interest. Derivatives of compounds containing quaternary ammonium salts have been investigated for their potential to act as ECL emitters, enhancing the analytical signal.

Quaternary ammonium salt-functionalized AIEgens (Aggregation-Induced Emission active compounds) have been shown to exhibit significant cathodic ECL emission when coated on an indium tin oxide (ITO) surface. nih.govacs.org This property has been harnessed to develop novel ECL biosensors. For instance, a biosensor for the detection of bleomycin was developed using a quaternary ammonium salt-functionalized AIEgen as the emitter. nih.govacs.org The electrostatic attraction between the positively charged quaternary ammonium groups on the electrode surface and a negatively charged ferrocene-labeled single-stranded DNA (Fc-DNA) is a key principle in the design of such biosensors. nih.govacs.org The presence of the target analyte can trigger a specific cleavage event, leading to the removal of the quencher (ferrocene) and a corresponding increase in the ECL signal.

The general mechanism for such a biosensor can be summarized in the following table:

| Step | Process | Outcome |

| 1. Electrode Functionalization | A quaternary ammonium salt-functionalized luminophore is coated onto the electrode surface. | Creation of a positively charged surface that can bind negatively charged molecules. |

| 2. Probe Immobilization | A negatively charged probe molecule (e.g., DNA) labeled with a quencher is electrostatically adsorbed onto the functionalized electrode. | The ECL signal is initially "off" or low due to the proximity of the quencher to the luminophore. |

| 3. Target Binding and Signal Generation | The target analyte binds to the probe, causing a conformational change or cleavage that releases the quencher from the electrode surface. | The ECL signal is "turned on" or increases, and the intensity of the signal is proportional to the concentration of the analyte. |

While direct studies utilizing this compound derivatives in ECL are not extensively documented, the principles established with other quaternary ammonium salt-functionalized emitters suggest a strong potential for their application in this area. The presence of the quaternary ammonium group in this compound makes it a candidate for the development of novel ECL reagents and biosensors.

Utilization of Stable Isotope-Labeled Analogs in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com This is often achieved by introducing stable isotope-labeled substrates into cells and tracking the distribution of the isotopes through various metabolic pathways. nih.gov While direct MFA studies employing stable isotope-labeled this compound are not prevalent in the literature, the analysis of structurally similar molecules, such as carnitine, provides a framework for its potential application.

Carnitine, a quaternary ammonium compound like this compound, plays a crucial role in fatty acid metabolism. nih.gov Stable isotope-labeled carnitine, such as deuterium-labeled d3-carnitine, has been used as a tracer to investigate its transport into muscle cells and its subsequent acetylation during muscle contraction. nih.gov By combining stable isotope tracing with techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging, researchers can visualize the distribution of the labeled compound and its metabolites within tissues. nih.gov

A hypothetical application of a stable isotope-labeled analog of this compound in MFA could follow a similar approach:

| Stage | Description | Analytical Technique |

| Tracer Introduction | A stable isotope-labeled version of this compound (e.g., containing 13C or 15N) is introduced into a biological system (e.g., cell culture or animal model). | Not applicable |

| Metabolic Incorporation | The labeled compound is taken up by cells and participates in metabolic pathways. | Not applicable |

| Sample Analysis | Tissues or cell extracts are collected, and the distribution of the stable isotope in various metabolites is analyzed. | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Flux Calculation | The isotopic labeling patterns are used to calculate the rates of metabolic reactions involving the tracer and its downstream products. | Computational modeling |

This approach could be valuable in elucidating the metabolic fate of this compound and its derivatives in biological systems, particularly in understanding their roles in cellular transport and downstream metabolic conversions.

Reagents in Proteomics and Life Science Research

In the field of proteomics, which involves the large-scale study of proteins, various chemical reagents are employed to improve the sensitivity and accuracy of protein identification and quantification. youtube.com The permanent positive charge of the quaternary ammonium group in derivatives of this compound makes them potentially useful as derivatizing agents in mass spectrometry-based proteomics.

One area of application is in the development of isobaric labeling reagents for quantitative proteomics. mdpi.com These reagents are used to tag peptides from different samples, allowing for their relative quantification in a single mass spectrometry experiment. The introduction of a quaternary ammonium fixed charge can enhance the ionization efficiency of peptides, leading to improved sensitivity of detection. nih.govresearchgate.net For example, a novel quaternary ammonium-based isobaric tag, QAS-iTRAQ 2-plex, has been developed for the relative and absolute quantification of peptides. nih.gov

Another application is in the design of isotope-coded mass tags (ICMT) for mapping peptide thiol accessibility in membranes. nih.gov These reagents include a quaternary ammonium moiety to facilitate gas-phase ionization by MALDI-TOF mass spectrometry. nih.gov

The potential benefits of using reagents with a quaternary ammonium group, analogous to the functional group in this compound, in proteomics are summarized below:

| Application Area | Benefit of Quaternary Ammonium Group | Example Reagent Class |

| Quantitative Proteomics | Increased ionization efficiency and sensitivity of peptide detection. | Isobaric labeling reagents (e.g., QAS-iTRAQ) nih.gov |

| Peptide Sequencing | Enhanced detection and confirmation of peptide sequences in tandem mass spectrometry. | Peptide derivatization reagents nih.gov |

| Membrane Proteomics | Facile gas-phase ionization for the analysis of membrane-associated peptides. | Isotope-coded mass tags (ICMT) nih.gov |

The chemical properties of this compound suggest that its derivatives could be developed into novel reagents for proteomics and other life science research applications, contributing to advancements in our understanding of complex biological systems.

Interactions with Biomaterials and Surface Science

The interaction of biological systems with synthetic materials is a critical aspect of biomaterial science. Surface modification of polymeric biomaterials is often necessary to improve their biocompatibility and reduce adverse reactions such as protein adsorption and cell adhesion. nyu.edu

Surface Modification of Polymeric Biomaterials using Amino-Butanol Derivatives for Biocompatibility

While specific studies on the use of this compound for surface modification of biomaterials are limited, the principles of using amino alcohols and related compounds for this purpose are well-established. The presence of both a hydroxyl (-OH) and an amino group (or in this case, a quaternary ammonium group) provides functional handles for covalent attachment to polymer surfaces.

Techniques such as aminolysis can be used to introduce amino groups onto the surface of polymers. mdpi.com These amino groups can then be further reacted to immobilize other molecules. The hydroxyl group of an amino-butanol derivative could potentially be used for grafting onto surfaces with appropriate reactive groups.

Grafting polymer brushes, such as polyethylene glycol (PEG), to biomaterial surfaces is a common strategy to enhance biocompatibility. frontiersin.org This process often involves a multi-step chemical treatment to introduce reactive groups on the surface that can then be used to anchor the polymer brushes. frontiersin.org Amino-butanol derivatives could potentially be used as linkers in such surface modification schemes.

The general approaches for surface modification where amino-butanol derivatives could be relevant include:

| Modification Strategy | Role of Amino-Butanol Derivative | Desired Outcome |

| Direct Grafting | Covalent attachment to the polymer surface via its hydroxyl or a modified amino group. | Altered surface chemistry and wettability. |

| Linker Molecule | Used to connect a biocompatible polymer (e.g., PEG) to the biomaterial surface. | Creation of a biocompatible polymer brush layer. |

| Surface Functionalization | Introduction of charged quaternary ammonium groups to modulate protein and cell interactions. | Controlled biological response at the material interface. |

The modification of biomaterial surfaces with compounds like amino-butanol derivatives aims to create a more biocompatible interface, which is crucial for the performance and longevity of medical implants and devices. nih.govresearchgate.net

Mechanistic Studies of Microbial-Host Interactions

Small molecules secreted by bacteria can act as signals that mediate inter-domain communication. mdpi.com For example, bacteria can produce and secrete histamine, which can modulate host immune responses. mdpi.com The gut microbiota also produces a wide array of metabolites from the fermentation of dietary components, which can have profound effects on the host. duke.edu

The metabolism of carnitine, a quaternary ammonium compound, by gut bacteria into trimethylamine (B31210) (TMA) and subsequently trimethylamine-N-oxide (TMAO) in the host is a well-studied example of microbial-host metabolic interaction. frontiersin.org While a study on 3,3-dimethyl-1-butanol, a structural analog of this compound, showed that it did not inhibit TMA lyase activity, it did demonstrate immunomodulatory effects in a mouse model of arthritis. frontiersin.org This suggests that butanol derivatives can have biological effects independent of the TMA/TMAO pathway.

Potential roles for this compound in microbial-host interactions could include:

As a bacterial signaling molecule: It could be produced by certain bacteria and influence the behavior of other microbes or host cells.

As a substrate for microbial metabolism: Gut microbes could metabolize this compound, producing metabolites that could then impact the host.

As a modulator of host immune responses: It could directly interact with host cells and modulate inflammatory or other immune pathways.

Further research is needed to elucidate the specific roles, if any, that this compound plays in the complex interplay between microbes and their hosts.

Inhibition of Gut Microbial Trimethylamine Production by Analogs

The production of trimethylamine (TMA) by gut microbiota is a critical initial step in the formation of trimethylamine N-oxide (TMAO), a metabolite linked to various health conditions. nih.gov Research has focused on the development of structural analogs of choline (B1196258) to inhibit this microbial activity without causing cell death, offering a targeted therapeutic approach. nih.govnih.gov One such analog, 3,3-dimethyl-1-butanol (DMB), has been identified as an effective inhibitor of TMA formation from various dietary precursors. nih.govmdpi.com

Another potent, mechanism-based inhibitor is iodomethylcholine (IMC), which has been shown to effectively block the conversion of choline to TMA, consequently leading to a significant reduction in systemic TMAO levels. ahajournals.orgahajournals.orgelifesciences.orgnih.gov The development of these inhibitors represents a novel strategy for modulating the metabolic output of the gut microbiome. ahajournals.orgphysiology.org

The primary mechanism by which analogs like 3,3-dimethyl-1-butanol (DMB) and iodomethylcholine (IMC) reduce trimethylamine (TMA) production is through the targeted inhibition of microbial TMA lyase enzymes. nih.govelifesciences.org These enzymes, such as choline TMA lyase (CutC/D), are crucial for the conversion of dietary choline into TMA by gut bacteria. nih.govresearchgate.net

DMB, as a structural analog of choline, acts as a competitive inhibitor of these lyases. nih.govmdpi.com Research has shown that DMB can inhibit TMA formation from cultured microbes and from complex polymicrobial cultures like intestinal contents. nih.govnih.gov While effective, the sensitivity of TMA lyase enzymes from different microbial species to DMB inhibition can vary. nih.gov

Iodomethylcholine (IMC) is another small molecule inhibitor that demonstrates potent, mechanism-based inhibition of the gut microbial choline TMA lyase enzyme, CutC. elifesciences.orgnih.gov This targeted action effectively blocks the initial and rate-limiting step in TMAO generation. nih.gov The inhibition of these specific microbial enzymes provides a focused approach to reducing TMA production without the broad effects of antibiotics. nih.govphysiology.org

Table 1: Investigated Analogs and their Mechanism of Action

| Analog | Mechanism of Action | Target Enzyme | References |

|---|---|---|---|

| 3,3-dimethyl-1-butanol (DMB) | Competitive Inhibition | Microbial TMA Lyases | nih.gov, mdpi.com |

| Iodomethylcholine (IMC) | Mechanism-Based Inhibition | Choline TMA Lyase (CutC) | elifesciences.org, nih.gov |

The targeted inhibition of microbial trimethylamine (TMA) lyase by analogs of this compound leads to significant alterations in systemic metabolite levels in animal models. nih.gov A primary outcome of this inhibition is a marked reduction in the circulating levels of both TMA and its subsequent metabolite, trimethylamine N-oxide (TMAO). nih.govnih.gov

In studies involving mice fed diets high in choline or carnitine, the administration of 3,3-dimethyl-1-butanol (DMB) resulted in significantly lower plasma TMAO levels compared to control groups. nih.govresearchgate.net This reduction in TMAO is a direct consequence of inhibiting the initial microbial production of TMA. nih.gov Similarly, treatment with iodomethylcholine (IMC) has been shown to lower host plasma TMAO levels by over 90% in mice. elifesciences.orgnih.gov

The reduction of TMAO levels through this targeted microbial inhibition has been observed to occur without altering circulating cholesterol levels, indicating a specific effect on the TMAO pathway. nih.govnih.gov These findings from animal models demonstrate that inhibiting the first step in TMAO generation at the level of the gut microbiota can effectively modulate host metabolism and reduce systemic exposure to this metabolite. nih.govahajournals.org

Table 2: Effect of Analogs on Plasma TMAO Levels in Animal Models

| Animal Model | Diet | Inhibitor | Outcome | Reference |

|---|---|---|---|---|

| Apolipoprotein E-/- Mice | High-Choline or Carnitine | 3,3-dimethyl-1-butanol (DMB) | Reduced plasma TMAO levels | nih.gov |

| C57BL/6J Mice | 1% Choline | Iodomethylcholine (IMC) | Plasma TMAO levels reduced to control levels | ahajournals.org |

| Mice | Standard | Iodomethylcholine (IMC) | >90% reduction in plasma TMAO levels | elifesciences.org, nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.